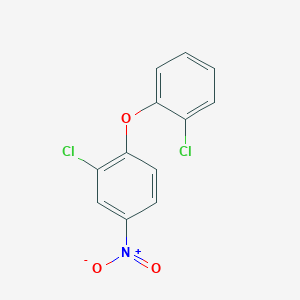![molecular formula C17H21Cl2N5O2S B14083182 tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14083182.png)
tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its pyrido[3,4-d]pyrimidine core, which is substituted with dichloro and methylthio groups, and a piperazine ring attached to a tert-butyl ester. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrido[3,4-d]pyrimidine core: This step involves the condensation of appropriate aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to yield ethyl carboxylates.
Introduction of the dichloro and methylthio groups: The pyrido[3,4-d]pyrimidine core is further functionalized by chlorination and methylthiolation reactions.
Attachment of the piperazine ring: The functionalized pyrido[3,4-d]pyrimidine is then reacted with piperazine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The dichloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Condensation reactions: The compound can participate in condensation reactions with various carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Condensation: Acid or base catalysts in solvents like ethanol or methanol.
Major Products Formed
Substituted pyrido[3,4-d]pyrimidines: Resulting from nucleophilic substitution.
Sulfoxides and sulfones: From oxidation of the methylthio group.
Condensation products: Various heterocyclic compounds formed through condensation reactions.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antibacterial, and antiviral agent due to its heterocyclic structure.
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.
Chemical Biology: Employed as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s heterocyclic core allows it to bind to enzymes and receptors, potentially inhibiting their activity. The dichloro and methylthio groups may enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate: Similar structure but with a methoxy group instead of dichloro.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
tert-Butyl 4-(6,8-dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C17H21Cl2N5O2S |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(6,8-dichloro-2-methylsulfanylpyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21Cl2N5O2S/c1-17(2,3)26-16(25)24-7-5-23(6-8-24)14-10-9-11(18)20-13(19)12(10)21-15(22-14)27-4/h9H,5-8H2,1-4H3 |
Clave InChI |
ZHWFYOKOLFGOLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=C(N=C(C=C32)Cl)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B14083117.png)
![Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14083120.png)

![1-(4-Hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083130.png)
![4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride](/img/structure/B14083140.png)

![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083153.png)
![(1E)-N'-[3-(Methylamino)propyl]propanimidamide](/img/structure/B14083160.png)

![N-cyclohexylcyclohexanamine;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14083162.png)

